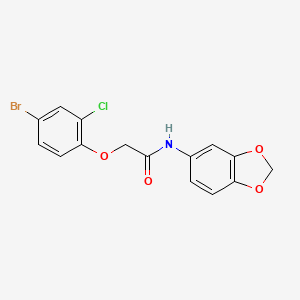
3-(2-chloro-6-fluorophenyl)-N-cyclohexyl-5-methyl-4-isoxazolecarboxamide
Vue d'ensemble
Description
3-(2-chloro-6-fluorophenyl)-N-cyclohexyl-5-methyl-4-isoxazolecarboxamide, also known as CL-220, is a chemical compound that belongs to the isoxazolecarboxamide family. It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that is involved in various physiological and pathological processes in the central nervous system (CNS). CL-220 has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction.
Mécanisme D'action
3-(2-chloro-6-fluorophenyl)-N-cyclohexyl-5-methyl-4-isoxazolecarboxamide acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that modulates the release of various neurotransmitters, including glutamate, in the CNS. By blocking the activity of mGluR5, 3-(2-chloro-6-fluorophenyl)-N-cyclohexyl-5-methyl-4-isoxazolecarboxamide reduces the excitatory neurotransmission and modulates the signaling pathways that are involved in synaptic plasticity, neuroinflammation, and neuroprotection.
Biochemical and Physiological Effects:
3-(2-chloro-6-fluorophenyl)-N-cyclohexyl-5-methyl-4-isoxazolecarboxamide has been shown to have various biochemical and physiological effects in the CNS. It reduces the levels of glutamate and other excitatory neurotransmitters, which can lead to a decrease in neuronal excitability and synaptic transmission. 3-(2-chloro-6-fluorophenyl)-N-cyclohexyl-5-methyl-4-isoxazolecarboxamide also modulates the release of various neuropeptides and cytokines that are involved in neuroinflammation and neuroprotection. Moreover, 3-(2-chloro-6-fluorophenyl)-N-cyclohexyl-5-methyl-4-isoxazolecarboxamide can increase the levels of brain-derived neurotrophic factor (BDNF), which is a key neurotrophic factor that promotes neuronal survival, growth, and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-chloro-6-fluorophenyl)-N-cyclohexyl-5-methyl-4-isoxazolecarboxamide has several advantages and limitations for lab experiments. One of the main advantages is its high selectivity and potency for mGluR5, which allows for precise modulation of the receptor activity. 3-(2-chloro-6-fluorophenyl)-N-cyclohexyl-5-methyl-4-isoxazolecarboxamide is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of 3-(2-chloro-6-fluorophenyl)-N-cyclohexyl-5-methyl-4-isoxazolecarboxamide is its poor solubility in water, which can make it difficult to administer in vivo. Moreover, 3-(2-chloro-6-fluorophenyl)-N-cyclohexyl-5-methyl-4-isoxazolecarboxamide has a relatively short half-life, which can limit its duration of action.
Orientations Futures
There are several future directions for the research on 3-(2-chloro-6-fluorophenyl)-N-cyclohexyl-5-methyl-4-isoxazolecarboxamide. One of the main directions is to further investigate its therapeutic potential in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction. Moreover, the development of novel formulations and delivery methods for 3-(2-chloro-6-fluorophenyl)-N-cyclohexyl-5-methyl-4-isoxazolecarboxamide could improve its solubility and bioavailability, which could enhance its therapeutic efficacy. Furthermore, the identification of new targets and signaling pathways that are modulated by 3-(2-chloro-6-fluorophenyl)-N-cyclohexyl-5-methyl-4-isoxazolecarboxamide could lead to the development of new drugs for the treatment of CNS disorders.
Applications De Recherche Scientifique
3-(2-chloro-6-fluorophenyl)-N-cyclohexyl-5-methyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, antipsychotic, and anti-addictive effects in preclinical studies. 3-(2-chloro-6-fluorophenyl)-N-cyclohexyl-5-methyl-4-isoxazolecarboxamide has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury. Moreover, 3-(2-chloro-6-fluorophenyl)-N-cyclohexyl-5-methyl-4-isoxazolecarboxamide has been investigated as a potential treatment for pain, epilepsy, and autism spectrum disorders.
Propriétés
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-N-cyclohexyl-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O2/c1-10-14(17(22)20-11-6-3-2-4-7-11)16(21-23-10)15-12(18)8-5-9-13(15)19/h5,8-9,11H,2-4,6-7H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJNDMIQSUFLSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloro-6-fluorophenyl)-N-cyclohexyl-5-methyl-1,2-oxazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 1-ethyl-6-{[4-(2-furoyl)-1-piperazinyl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4757219.png)
![N-[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]cyclohexanecarboxamide](/img/structure/B4757229.png)


![1-[(5-bromo-2-thienyl)sulfonyl]-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4757248.png)
![2-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}-6-nitrobenzoic acid](/img/structure/B4757259.png)

![3,8-diallyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4757267.png)
![4-[(3-{[(2,5-dichlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B4757275.png)
![2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide](/img/structure/B4757301.png)
![N-(2-methoxyethyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea](/img/structure/B4757307.png)
![1-[(2,4-difluorophenoxy)methyl]-N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4757314.png)
![N-(5-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-oxo-1,3-thiazolidin-2-ylidene)acetamide](/img/structure/B4757318.png)
